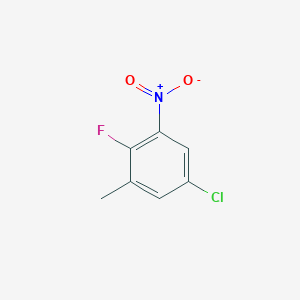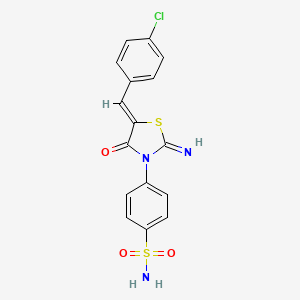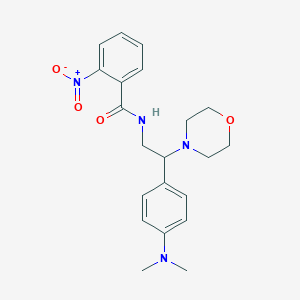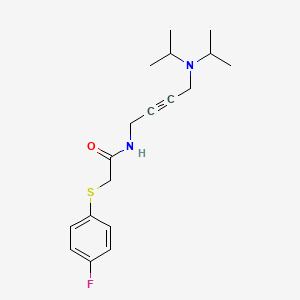
5-Chloro-2-fluoro-1-methyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 . It is a derivative of benzene, which is a type of aromatic compound. The compound contains a benzene ring substituted with a chlorine atom, a fluorine atom, a methyl group, and a nitro group .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with four substituents: a chlorine atom, a fluorine atom, a methyl group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined by the numbering of the compound according to IUPAC nomenclature .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
5-Chloro-2-fluoro-1-methyl-3-nitrobenzene plays a pivotal role in synthesizing new chemical entities. For instance, it has been utilized in the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione, a potential NMDA receptor antagonist. This synthesis involves a multi-step process starting from 1-chloro-4-fluoro-2-methylbenzene, demonstrating the compound's importance in developing novel pharmaceutical agents (L. Xun & Hu Qing-ping, 2004).
Chemical Reactions and Mechanisms
The compound is also crucial in studying chemical reactions and mechanisms. Research on the SNAr reaction showed that compounds like 3-fluoro-4-chloronitrobenzene and 5-fluoro-4-chloro-3-methoxynitrobenzene, which are structurally related to this compound, exhibit different reactivity patterns with various nucleophiles. These studies provide valuable insights into the behavior of halogenated nitrobenzenes in chemical syntheses (M. Cervera, J. Marquet & Xavier Martin, 1996).
Intermediates in Pesticide Synthesis
This compound is also significant in the synthesis of intermediates for pesticides. For example, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, derived from a similar compound, is used in preparing key intermediates for herbicides. This highlights its role in the agricultural sector, especially in the development of new pesticides (Xiao-hua Du et al., 2005).
Development of Antitumor Agents
In the field of oncology, derivatives of this compound have been explored for their potential as antitumor agents. For instance, the synthesis of compounds like 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, starting from related nitrobenzene derivatives, shows the applicability of this compound in developing cancer treatments (Yang Shijing, 2013).
Environmental Applications
Moreover, the compound's derivatives are studied in environmental contexts, such as microbial degradation. Research on bacterial strains capable of utilizing similar chloro-nitrobenzene compounds as carbon and energy sources indicates potential environmental applications, particularly in bioremediation (M. Shah, 2014).
Propiedades
IUPAC Name |
5-chloro-2-fluoro-1-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGXSTAAGRZCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)

![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2416583.png)
![6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416584.png)

![4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2416586.png)
![5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2416587.png)



![4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2416596.png)
